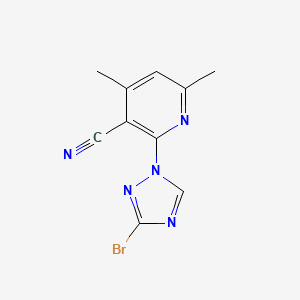

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

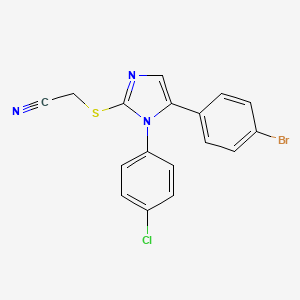

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle, which is substituted with two methyl groups and a carbonitrile group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the methyl and carbonitrile groups. The 1,2,4-triazole ring could then be formed and attached to the pyridine ring in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridine rings, along with the attached methyl and carbonitrile groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,4-triazole and pyridine rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the 1,2,4-triazole and pyridine rings could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile and its derivatives are primarily used in chemical synthesis. A study by Yassin (2009) details the synthesis of various derivatives, highlighting the compound's versatility in creating pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This compound serves as a foundation for synthesizing diverse chemical structures, indicating its significance in organic chemistry and heterocyclic compound synthesis (Yassin, 2009).

Enzyme Inhibition and Biological Activity

Matsumoto et al. (2011) discussed a derivative, FYX-051, which is a potent inhibitor of bovine milk xanthine oxidoreductase. This study demonstrates the compound's potential in developing enzyme inhibitors, which can have implications in therapeutic research and drug development (Matsumoto et al., 2011).

Antibacterial Properties

In 2013, Bogdanowicz et al. explored the antibacterial activity of novel cyanopyridine derivatives, including compounds synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial properties, indicating the potential of this chemical structure in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Catalysis and Synthesis Methods

Rahmani et al. (2018) reported an efficient synthesis method involving triazine diphosphonium hydrogen sulfate ionic liquid and microwave irradiation. This study underscores the compound's role in catalysis, providing insights into novel synthesis methods for pyridine derivatives (Rahmani et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole ring system have been known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .

Mode of Action

Preliminary studies have attempted to evaluate its interaction with the Delta RBD of the spike protein of SARS-CoV-2 by bio-layer interferometry . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Given the preliminary studies on its interaction with the spike protein of sars-cov-2 , it can be inferred that it may have an impact on the viral entry pathway

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties

Result of Action

Given its potential interaction with the spike protein of SARS-CoV-2 , it can be hypothesized that it may inhibit viral entry into host cells. More research is needed to confirm this hypothesis and to further understand the molecular and cellular effects of this compound’s action.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVDNLCMSAYOOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2366951.png)

![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)

![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)

![2-(methyl{4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2366958.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)

![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)